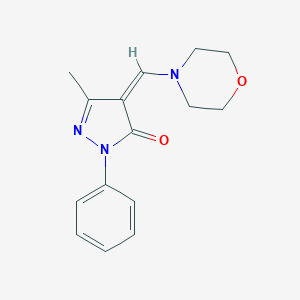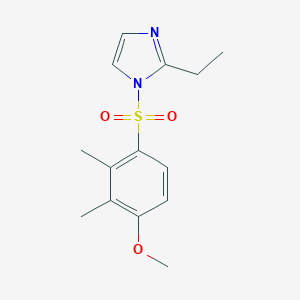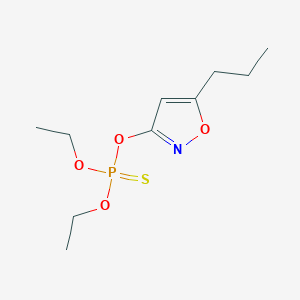
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane, also known as DPOSP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of phosphoranes and has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane involves the formation of a covalent bond between the phosphorus atom of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane and the active site of the enzyme or protein. This covalent bond disrupts the normal function of the enzyme or protein, leading to its inhibition. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be a potent inhibitor of cholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to have both biochemical and physiological effects. Biochemically, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane inhibits the activity of cholinesterase, which leads to an accumulation of acetylcholine in the nervous system. Physiologically, this can lead to a range of effects such as muscle weakness, convulsions, and respiratory failure. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of using Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in lab experiments is its potency as an inhibitor. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be effective at low concentrations, which makes it a useful tool for studying the activity of enzymes and proteins. However, one of the limitations of using Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane is its potential toxicity. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane can have adverse effects on the nervous system and other organs, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in scientific research. One area of interest is the development of new drugs that target cholinesterase for the treatment of Alzheimer's disease. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be a potent inhibitor of cholinesterase, and further research may lead to the development of more effective drugs. Another area of interest is the study of the interaction between proteins and nucleic acids, which is essential for many biological processes. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been used as a tool for studying this interaction, and further research may lead to a better understanding of this process. Overall, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has great potential for use in scientific research, and further studies may lead to new discoveries and applications.
Conclusion:
In conclusion, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane is a synthetic compound that has been widely used in scientific research. Its potency as an inhibitor of enzymes and proteins has made it a useful tool for studying various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane have been discussed in this paper. Further research may lead to new discoveries and applications of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in various fields such as biochemistry, pharmacology, and medicinal chemistry.
合成法
The synthesis of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane involves the reaction between 5-propyloxazole-3-carboxylic acid and diethyl phosphite in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The purity and yield of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane can be improved by using different solvents, reaction temperatures, and reaction times.
科学的研究の応用
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of cholinesterase, an enzyme that plays a critical role in the nervous system. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has also been used to study the interaction between proteins and nucleic acids, which is essential for many biological processes such as DNA replication and transcription.
特性
CAS番号 |
18853-96-8 |
|---|---|
分子式 |
C10H18NO4PS |
分子量 |
279.3 g/mol |
IUPAC名 |
diethoxy-[(5-propyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H18NO4PS/c1-4-7-9-8-10(11-14-9)15-16(17,12-5-2)13-6-3/h8H,4-7H2,1-3H3 |
InChIキー |
UJEMHANPBQJDTR-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NO1)OP(=S)(OCC)OCC |
正規SMILES |
CCCC1=CC(=NO1)OP(=S)(OCC)OCC |
同義語 |
diethoxy-(5-propyloxazol-3-yl)oxy-sulfanylidene-phosphorane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



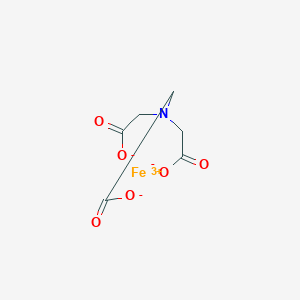
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
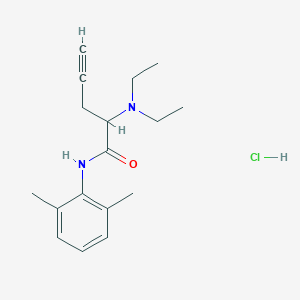

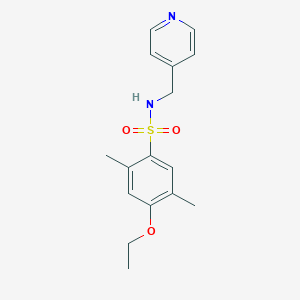

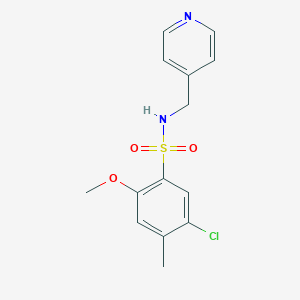

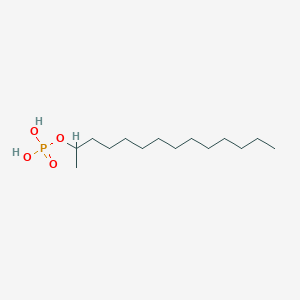
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

